3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea
Description
The compound 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea features a fused [1,2,4]triazolo[4,3-b]pyridazine core. Key structural attributes include:
- Triazolopyridazine ring: A bicyclic heteroaromatic system with nitrogen atoms at positions 1, 2, and 4 of the triazole and pyridazine moieties.
- 6-Position: An ethyloxy linker connecting to a urea functional group. Urea moiety: Substituted with a 2-(trifluoromethyl)phenyl group, which enhances metabolic stability and introduces steric and electronic effects due to the trifluoromethyl group .
Properties
IUPAC Name |
1-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c22-21(23,24)15-8-4-5-9-16(15)26-20(31)25-12-13-32-18-11-10-17-27-28-19(30(17)29-18)14-6-2-1-3-7-14/h1-11H,12-13H2,(H2,25,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQIOIDYDXUSRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Chemistry
Used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
Employed in studies investigating enzyme inhibition and protein-ligand interactions.
Medicine
Explored for its potential as a therapeutic agent in treating diseases due to its unique pharmacological profile.
Industry
Utilized as an intermediate in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets such as enzymes or receptors. The phenyl and triazolo groups facilitate binding to active sites, while the trifluoromethylphenyl urea moiety can interact with hydrophobic pockets within target proteins. This multi-faceted interaction leads to modulation of biological pathways, resulting in its observed effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
The compound 3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea is a complex organic molecule that belongs to the class of phenyl-1,2,4-triazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 361.364 g/mol. It features a trifluoromethyl group and a urea moiety, which are significant for its biological activity. The presence of the triazole ring is associated with various pharmacological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Inhibition of Cell Proliferation : A related study demonstrated that derivatives with trifluoromethyl groups significantly inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and K562 (myelogenous leukemia) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific protein kinases involved in cancer cell signaling pathways. For example, one study reported an IC50 value of 7.4 µM for a related compound against Abl protein kinase .
Antimicrobial Activity
Compounds in the triazole class have also shown promising antimicrobial properties:
- Broad-Spectrum Activity : Research has indicated that derivatives can exhibit activity against a range of pathogens including bacteria and fungi . For instance, studies found that certain triazole derivatives displayed moderate to excellent activity against Staphylococcus aureus and Enterococcus faecalis.
- Potential Applications : These findings suggest that compounds like this compound could be developed as novel antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of these compounds:
- Substituent Effects : The introduction of trifluoromethyl groups has been shown to enhance biological activity significantly. For example, substituting hydrogen atoms in specific positions on the triazole ring with phenyl groups has led to improved anticancer activity .
- Hydrogen Bonding : Molecular docking studies suggest that interactions such as hydrogen bonding play a critical role in binding affinity and biological activity against target proteins .
Case Studies
Several case studies have highlighted the effectiveness of this class of compounds:
- Study on Anticancer Efficacy : A recent investigation into structurally similar compounds revealed that modifications in the triazole ring led to enhanced cytotoxic effects against various cancer cell lines, with some derivatives demonstrating IC50 values lower than traditional chemotherapeutics like doxorubicin .
- Antimicrobial Screening : Another study evaluated a series of triazole derivatives against common pathogens and found that certain modifications resulted in up to 50% inhibition of bacterial growth at low concentrations .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions, including the formation of the triazolo-pyridazine moiety and subsequent modifications to achieve the desired urea structure. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown potent activity against various cancer cell lines, including prostate (PC3), breast (MCF7), and lung (A549) cancers. The incorporation of trifluoromethyl groups is believed to enhance the biological activity by improving lipophilicity and cellular uptake .
Antimicrobial Properties
Compounds derived from triazolo-pyridazine frameworks have also been evaluated for their antimicrobial effects. Research indicates that these compounds can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as c-Met and Pim kinases. This dual inhibition could provide a therapeutic strategy for targeting multiple pathways in tumor cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolo-pyridazine derivatives. Modifications at various positions on the phenyl rings or the urea moiety can significantly affect biological activity. For example, substituents such as trifluoromethyl groups have been associated with increased potency against cancer cell lines due to enhanced interactions with target proteins .
Case Study 1: Anticancer Evaluation
In a study conducted by El-Ashmawy et al., a series of triazolo-pyridazine derivatives were synthesized and evaluated for their anticancer activity using MTT assays. The results demonstrated that certain derivatives exhibited over 80% inhibition of cell proliferation at concentrations as low as 10 μM/mL against PC3 cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of similar compounds revealed that specific triazolo-pyridazine derivatives showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings suggest potential applications in treating bacterial infections resistant to conventional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
